molecular formula C25H42N6O12 B13856147 Tobramycin 3-Maleimidopropionate

Tobramycin 3-Maleimidopropionate

Cat. No.: B13856147
M. Wt: 618.6 g/mol
InChI Key: UOASGLDJLIALIZ-HKLKVVMFSA-N
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Description

Tobramycin 3-Maleimidopropionate is a derivative of tobramycin, an aminoglycoside antibiotic derived from Streptomyces tenebrarius. Tobramycin is widely used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. The modification of tobramycin with a maleimide group allows for its conjugation to other molecules, enhancing its utility in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tobramycin 3-Maleimidopropionate typically involves the reaction of tobramycin with maleimidopropionic acid. The process begins with the activation of the carboxyl group of maleimidopropionic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated maleimidopropionic acid is then reacted with the amino groups of tobramycin under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Streptomyces tenebrarius to produce tobramycin, followed by its chemical modification with maleimidopropionic acid. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tobramycin 3-Maleimidopropionate can undergo various chemical reactions, including:

    Oxidation: The maleimide group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The maleimide group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can react with the maleimide group under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the maleimide group.

    Reduction: Reduced forms of the maleimide group.

    Substitution: Conjugates formed with nucleophiles like thiols and amines.

Scientific Research Applications

Tobramycin 3-Maleimidopropionate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of protein interactions and labeling of biomolecules.

    Medicine: Utilized in the development of targeted drug delivery systems and as a component in antimicrobial therapies.

    Industry: Applied in the production of specialized coatings and materials with antimicrobial properties.

Mechanism of Action

The mechanism of action of Tobramycin 3-Maleimidopropionate involves its ability to bind to bacterial ribosomes, inhibiting protein synthesis. The maleimide group allows for the conjugation of the compound to other molecules, enhancing its targeting capabilities. The molecular targets include the 30S ribosomal subunit, which prevents the formation of the 70S initiation complex, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Kanamycin: Another aminoglycoside antibiotic with similar antibacterial properties.

    Gentamicin: A widely used aminoglycoside with a broader spectrum of activity.

    Amikacin: A derivative of kanamycin with enhanced resistance to bacterial enzymes.

Uniqueness

Tobramycin 3-Maleimidopropionate is unique due to its maleimide modification, which allows for its conjugation to other molecules. This modification enhances its utility in targeted drug delivery and molecular labeling, making it a valuable tool in both research and clinical settings.

Properties

Molecular Formula

C25H42N6O12

Molecular Weight

618.6 g/mol

IUPAC Name

N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C25H42N6O12/c26-9-5-10(27)23(43-25-20(38)18(29)19(37)14(8-32)41-25)21(39)22(9)42-24-11(28)6-12(33)13(40-24)7-30-15(34)3-4-31-16(35)1-2-17(31)36/h1-2,9-14,18-25,32-33,37-39H,3-8,26-29H2,(H,30,34)/t9-,10+,11+,12-,13+,14+,18-,19+,20+,21-,22+,23-,24+,25+/m0/s1

InChI Key

UOASGLDJLIALIZ-HKLKVVMFSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCN4C(=O)C=CC4=O)O)N)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCN4C(=O)C=CC4=O)O)N)N

Origin of Product

United States

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